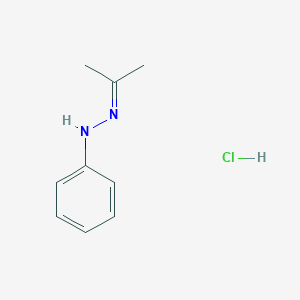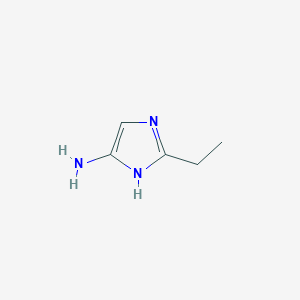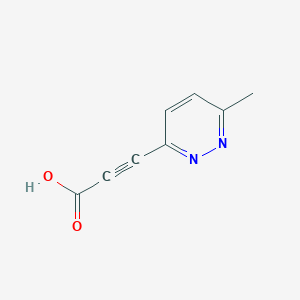![molecular formula C8H15NO B13320031 6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, making it an interesting subject for various chemical studies. Its molecular formula is C8H15NO, and it has a molecular weight of 141.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the oxygen and nitrogen atoms into the ring system. One common method involves the use of cyclopropane-1,1-dicarboxylic acid cycl-isopropylidene ester as a starting material . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom, potentially converting it into an amine or other nitrogen-containing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles used .
Aplicaciones Científicas De Investigación
6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spiro compound with similar structural features but different functional groups.
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: A related compound with a tert-butyl ester group, used in different chemical applications.
Uniqueness
6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
6,6-dimethyl-5-oxa-7-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H15NO/c1-7(2)9-5-8(3-4-8)6-10-7/h9H,3-6H2,1-2H3 |
Clave InChI |
IVLQNYHKEGTEQT-UHFFFAOYSA-N |
SMILES canónico |
CC1(NCC2(CC2)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B13319948.png)
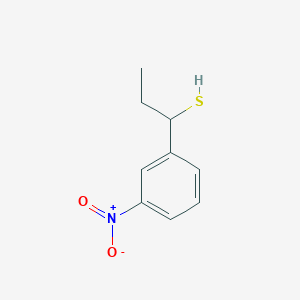

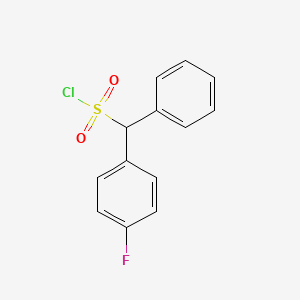
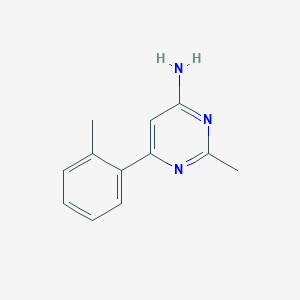
![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13319965.png)
